

Confirming the structure of synthesized Malic acid 4-Me ester

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Compound of Interest

Compound Name: *Malic acid 4-Me ester*

Cat. No.: *B151817*

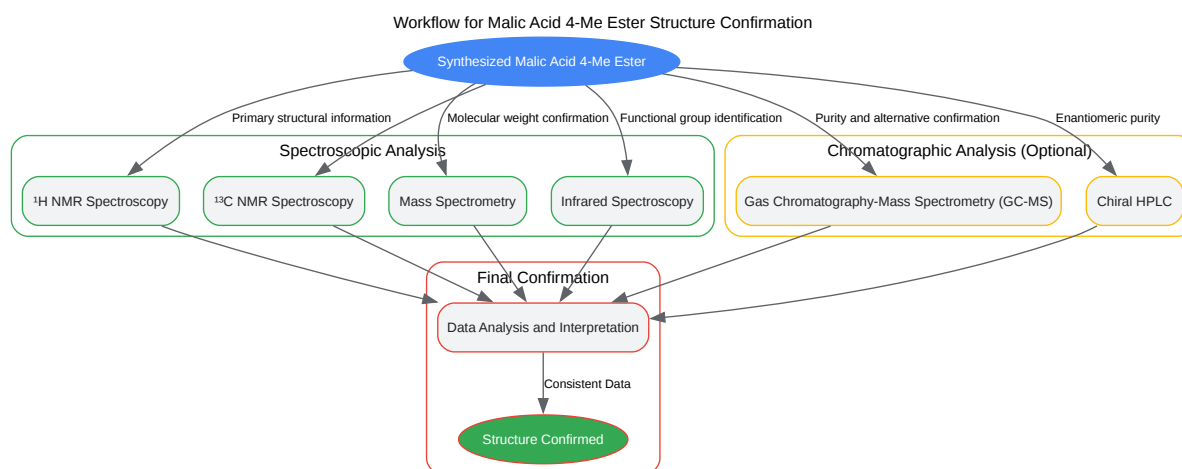
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A Comprehensive Guide to Confirming the Structure of Synthesized **Malic Acid 4-Me Ester**

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the quality of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for verifying the structure of **Malic acid 4-Me ester**. Detailed experimental protocols and expected data are presented to assist in the selection and application of the most appropriate methods.

Workflow for Structure Confirmation

A logical workflow for confirming the structure of a synthesized compound like **Malic acid 4-Me ester** involves a multi-technique approach to unambiguously determine its chemical identity and purity. The process typically starts with less destructive, information-rich techniques like Nuclear Magnetic Resonance (NMR) and progresses to other spectroscopic and chromatographic methods for confirmation and purity assessment.



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Caption: Experimental workflow for the structural confirmation of **Malic acid 4-Me ester**.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to confirm the structure of **Malic acid 4-Me ester**. These values are predicted based on the known structure and data from similar compounds.

Table 1: Predicted ^1H NMR Chemical Shifts for **Malic Acid 4-Me Ester**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OH (alcohol)	2.0 - 4.0	Broad Singlet	1H
-COOH	10.0 - 13.0	Broad Singlet	1H
CH(OH)	~4.4	Doublet of Doublets	1H
CH ₂	~2.8	Multiplet	2H
-OCH ₃	~3.7	Singlet	3H

Table 2: Predicted ¹³C NMR Chemical Shifts for **Malic Acid 4-Me Ester**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	175 - 180
C=O (Ester)	170 - 175
CH(OH)	65 - 70
CH ₂	40 - 45
-OCH ₃	50 - 55

Table 3: Expected Mass Spectrometry Data for **Malic Acid 4-Me Ester**

Analysis	Expected Result
Molecular Formula	C ₅ H ₈ O ₅
Molecular Weight	148.11 g/mol
Expected [M+H] ⁺	149.04
Expected [M+Na] ⁺	171.02
Key Fragment Ions (m/z)	131 ([M-OH] ⁺), 117 ([M-OCH ₃] ⁺), 103 ([M-COOH] ⁺), 89, 71

Table 4: Predicted Infrared (IR) Absorption Frequencies for **Malic Acid 4-Me Ester**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Very Broad
C-H Stretch (sp ³)	3000 - 2850	Medium
C=O Stretch (Ester)	~1740	Strong
C=O Stretch (Carboxylic Acid)	~1710	Strong
C-O Stretch	1300 - 1000	Strong

Alternative Analytical Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable information, particularly regarding purity and stereochemistry.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC can be used to assess the purity of the synthesized ester.^{[1][2][3]} Derivatization of the free carboxylic acid and alcohol groups may be necessary to improve volatility and peak shape. The coupling with a mass spectrometer allows for the identification of impurities.
- **Chiral High-Performance Liquid Chromatography (HPLC):** Since malic acid is a chiral molecule, the synthesized ester will also be chiral. Chiral HPLC is the definitive method for determining the enantiomeric purity of the product, which is crucial for applications in drug development.^{[4][5]} This technique involves using a chiral stationary phase to separate the enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

- Objective: To determine the proton environment in the molecule, confirming the presence of key functional groups and their connectivity.
- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **Malic acid 4-Me ester** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher for better resolution.
 - Temperature: 25 °C.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

b) ¹³C NMR Spectroscopy

- Objective: To identify the number of unique carbon atoms and their chemical environments.
- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- Instrument Parameters:
 - Spectrometer: 100 MHz or higher.
 - Technique: Proton-decoupled ¹³C NMR.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Data Analysis: Compare the observed chemical shifts with the predicted values to assign each signal to a specific carbon atom.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the synthesized ester and to gain structural information from its fragmentation pattern.
- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
 - Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Acquire the spectrum in positive ion mode to observe $[M+H]^+$ and $[M+Na]^+$ ions. Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation and obtain more detailed structural information.
- Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr.
 - Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use a solution cell.
- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C=O, C-O). The presence of both ester and carboxylic acid C=O stretches, along with a broad O-H band, would be strong evidence for the correct structure.[6]

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